molecular formula C11H9NO3 B8673097 (3-Formylindolyl)acetic acid

(3-Formylindolyl)acetic acid

Cat. No.: B8673097
M. Wt: 203.19 g/mol
InChI Key: DONJRFWEOQICHX-UHFFFAOYSA-N
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Description

(3-Formylindolyl)acetic acid (IUPAC name: 2-(3-formyl-1H-indol-1-yl)acetic acid, CAS 138423-98-0) is an indole derivative with a formyl group at the 3-position and an acetic acid moiety at the 1-position of the indole ring. Key properties include:

  • Molecular formula: C₁₁H₉NO₃
  • Molecular weight: 203.2 g/mol (reported as 202.19 g/mol in some sources, possibly due to measurement variations) .
  • Physical properties: Melting point ~205°C (decomposition), air-sensitive .
  • Synthesis: Typically prepared via nucleophilic substitution of 3-formylindole with ethyl bromoacetate, followed by hydrolysis .

This compound serves as a versatile intermediate in organic synthesis due to its reactive formyl group, enabling further derivatization (e.g., Schiff base formation) .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(3-formyl-1H-indol-2-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-6-8-7-3-1-2-4-9(7)12-10(8)5-11(14)15/h1-4,6,12H,5H2,(H,14,15)

InChI Key

DONJRFWEOQICHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CC(=O)O)C=O

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Transformations

The formyl (–CHO) and carboxylic acid (–COOH) groups participate in distinct reactions:

Formyl Group Reactivity

Reaction TypeConditions/CatalystsProduct
Nucleophilic Addition Grignard reagents (e.g., RMgX)Secondary alcohols
Reduction NaBH₄, H₂/Pd(3-Hydroxymethylindolyl)acetic acid
Oxidation Mn(OAc)₃, KMnO₄(3-Carboxyindolyl)acetic acid

Carboxylic Acid Reactivity

Reaction TypeConditions/CatalystsProduct
Esterification ROH, H₂SO₄(3-Formylindolyl)acetate esters
Amide Formation Amines, DCC/DMAP(3-Formylindolyl)acetamides

Cyclization and Condensation Reactions

The compound undergoes intramolecular cyclization to form heterocyclic scaffolds:

  • Lactonization : Under Mn(OAc)₃-mediated conditions, the acetic acid side chain cyclizes with the formyl group to yield γ-lactone derivatives .

  • Indole Ring Expansion : Reaction with ethanolamine under basic conditions forms 1H-indazole acetic acids via N–N bond formation .

Oxidative Coupling Reactions

Mn(III) acetate facilitates oxidative free-radical additions:

  • Mechanism : The hydrated Mn(OAc)₃ trimer abstracts a proton from the acetate group, generating a bis-Mn(III)-enolate intermediate. Subsequent radical addition to alkenes forms γ-carboxy radicals, which oxidize to lactones .

  • Key Step : Electron transfer from the γ-carboxy radical to Mn(III) produces a cation intermediate, enabling cyclization .

Comparative Reaction Analysis

ReactionCatalysts/ReagentsEfficiencySelectivity Notes
Formylation of IAAHCOOH, H₂SO₄HighPosition-selective at C3
Mn(OAc)₃ CyclizationMn(OAc)₃, 80°CModerateRequires γ-carboxy radical
Ethanolamine CondensationNaOH, ethanolamineHighN–N bond formation dominant

Mechanistic Insights

  • Radical Stability : The acetic acid side chain stabilizes γ-carboxy radicals via resonance, enabling Mn(III)-mediated oxidation .

  • Solvent Effects : Protic solvents (e.g., acetic acid) enhance formyl group reactivity in nucleophilic additions.

Comparison with Similar Compounds

Indole-3-acetic Acid (IAA)

  • Structure : Carboxylic acid group at the 3-position of indole.
  • Molecular formula: C₁₀H₉NO₂
  • Molecular weight : 175.18 g/mol.
  • Role : A plant hormone (auxin) regulating growth .
  • Key differences :
    • Lacks the formyl group, reducing reactivity for further functionalization.
    • Lower molecular weight and higher natural abundance compared to (3-Formylindolyl)acetic acid.

2-(3-Oxoisoindolin-1-yl)acetic Acid

  • Structure: Isoindolinone core with an acetic acid substituent.
  • Molecular formula: C₁₀H₉NO₃
  • Molecular weight : 191.18 g/mol .
  • Applications : Used in pharmaceutical research; its ketone group offers distinct reactivity compared to the formyl group in this compound.

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

  • Structure: Furan-fused quinoline with a methoxyphenyl group and acetic acid.
  • Synthesis: Prepared via multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid .
  • Methoxy group improves solubility in polar solvents, unlike the hydrophobic indole core of this compound.

(R)-2-(3-Methylindolin-3-yl)acetic Acid Derivatives

  • Structure : Indoline derivatives with methyl and acetic acid groups.
  • Example : (R)-2-(1-(tert-butoxycarbonyl)-3-methylindolin-3-yl)acetic acid.
  • Molecular weight : ~245–260 g/mol .
  • Applications : Studied for chiral synthesis in medicinal chemistry. The saturated indoline ring reduces aromatic reactivity compared to this compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method Applications
This compound C₁₁H₉NO₃ 203.2 ~205 (decomp.) Formyl, acetic acid Nucleophilic substitution + hydrolysis Organic synthesis intermediate
Indole-3-acetic acid (IAA) C₁₀H₉NO₂ 175.18 168–170 Carboxylic acid Microbial fermentation Plant hormone
2-(3-Oxoisoindolin-1-yl)acetic acid C₁₀H₉NO₃ 191.18 Not reported Ketone, acetic acid Not specified Pharmaceutical research
Furoquinolinyl acetic acid C₂₀H₁₅NO₄ 333.34 Not reported Methoxy, furan, quinoline Multicomponent reaction Drug discovery
(R)-3-Methylindolinyl acetic acid C₁₄H₁₇NO₂ 231.29 Not reported Methyl, tert-butoxycarbonyl Alkylation/cyclization Chiral synthesis

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